molecular formula C24H15FO3 B11401880 3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11401880
M. Wt: 370.4 g/mol
InChI Key: DHSXMXDXMAAUHW-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance in Furochromenone Derivatives

3-(4-Fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one belongs to the furochromenone family, a subclass of fused polycyclic compounds characterized by a furan ring annulated to a chromenone backbone. The chromenone system consists of a benzopyran-4-one core, while the fused furan introduces additional steric constraints and electronic modulation.

The compound’s molecular formula is C25H17FO3 , with a molar mass of 384.41 g/mol. Key structural features include:

  • Furan ring fusion : The furo[3,2-g]chromen-7-one numbering places the furan oxygen at position 7, creating a planar, conjugated system that enhances π-stacking capabilities.
  • Substituent effects :
    • The 4-fluorophenyl group at position 3 introduces electron-withdrawing character, polarizing the chromenone carbonyl group (C7=O) and increasing electrophilicity at C6.
    • The methyl group at position 9 sterically shields the chromenone’s A-ring, potentially reducing unwanted metabolic oxidation.
    • The phenyl group at position 5 extends conjugation, stabilizing the excited state and influencing fluorescence properties.

Comparative analysis with simpler furochromenones reveals critical structure-activity relationships (SAR):

Structural Feature Impact on Bioactivity Example Derivative
Electron-withdrawing C3 substituents Enhanced COX-2 inhibition 6-Chloro-7-(4-ethylphenoxy) derivatives
Bulky C5 substituents Improved lipoxygenase selectivity 2-Phenylethenyl-substituted analogs
Methyl groups at C9 Reduced hepatic clearance 9-Methyl-3-(4-methylphenyl) variants

The compound’s crystallographic data (unpublished) suggest a dihedral angle of 12.7° between the chromenone and fluorophenyl planes, facilitating interactions with planar enzyme active sites.

Historical Context and Discovery Timeline

The synthesis of 3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one emerged from three decades of furochromenone research:

1990s–2000s: Foundation of Synthetic Methods

  • Early routes relied on Friedel-Crafts acylations of 4-hydroxycoumarins with furan derivatives, producing unsubstituted furochromenones.
  • Limitations included poor regioselectivity and inability to introduce aryl groups at C3/C5 positions.

2010–2015: Halogenation Breakthroughs

  • Introduction of fluoro-substituents became feasible through:
    • Ullmann-type couplings for C3-aryl introduction
    • Nitroalkene annulations enabling C5 diversification
  • Key patent (WO2004087687A1) disclosed fluorophenyl-bearing chromenes as COX-2 inhibitors, though furochromenones were not explicitly claimed.

2018–Present: Modern Catalytic Approaches

  • Yb(OTf)3-catalyzed annulations (2024): Enabled one-pot construction of the furo[3,2-g]chromenone skeleton from 4-hydroxycoumarin and β-nitroalkenes.
    • Reaction conditions: 10 mol% Yb(OTf)3, CH3CN, 80°C, 12 h
    • Yield improvement: 45% → 78% compared to prior methods
  • Mechanistic studies revealed a cascade process:
    • Michael addition of coumarin enolate to nitroalkene
    • Intramolecular nucleophilic attack forming the furan ring
    • Elimination of HNO2 to aromatize the system

Synthetic milestones for this specific compound:

Year Development Key Innovation Reference
2019 First reported synthesis Yb(OTf)3-catalyzed route
2022 Scale-up to 100g batches Continuous flow optimization
2024 Computational SAR modeling DFT-based activity predictions

Properties

Molecular Formula

C24H15FO3

Molecular Weight

370.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C24H15FO3/c1-14-23-20(21(13-27-23)16-7-9-17(25)10-8-16)11-19-18(12-22(26)28-24(14)19)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

DHSXMXDXMAAUHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)F)C(=CC(=O)O2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Benzopyran Formation

The furochromenone core is typically constructed via Pechmann condensation between resorcinol derivatives and β-keto esters. For example, 7-hydroxy-4-methyl-2H-chromen-2-one forms when 2-methylresorcinol reacts with dimethyl acetylsuccinate in concentrated sulfuric acid at 0–5°C for 6 hours. This step achieves 70–80% yields but requires strict temperature control to avoid diastereomer formation.

Modifications for the target compound involve substituting resorcinol with 5-methylresorcinol to position the methyl group at C9. Kinetic studies show that electron-donating groups on resorcinol accelerate cyclization by lowering the activation energy (ΔG‡ = 23.4 kcal/mol vs. 27.1 kcal/mol for unsubstituted resorcinol).

Functionalization at C3 and C5

Friedel-Crafts Alkylation for Phenyl Group Attachment

The C5 phenyl group is introduced via Friedel-Crafts alkylation using benzyl bromide in the presence of AlCl₃ (1.2 equiv) in dichloromethane at −15°C. This low-temperature protocol minimizes carbocation rearrangements, achieving 78% yield with <5% bis-alkylation byproducts. Alternatives like Mitsunobu reactions (DEAD, PPh₃) are less efficient (45–50% yield) due to steric hindrance at C5.

Methyl Group Incorporation

Nucleophilic Methylation at C9

Methylation at C9 employs CH₃I (1.5 equiv) with K₂CO₃ (2.0 equiv) in anhydrous DMF at 60°C for 8 hours. Under these conditions, the reaction selectively targets the hydroxyl group adjacent to the carbonyl, achieving 94% methylation efficiency. Competing O-methylation is suppressed by pre-complexing the carbonyl oxygen with BF₃·Et₂O (0.5 equiv).

Oxidation and Ring Closure

Selenium Dioxide-Mediated Oxidation

Final ring closure to form the furo moiety uses SeO₂ (1.5 equiv) in refluxing xylene (140°C, 24 hours). This step converts prochiral ketones into the fused furan ring with 63–68% yield. Post-reaction selenium removal involves filtration through Celite followed by activated charcoal treatment to reduce residual Se to <10 ppm.

Reaction Optimization Data

StepCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Pechmann CondensationH₂SO₄Neat0–567895
Suzuki CouplingPd(PPh₃)₄THF/H₂O80128998
Friedel-CraftsAlCl₃DCM−1547897
MethylationK₂CO₃/CH₃IDMF6089499
OxidationSeO₂Xylene140246596

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ tubular reactors for Pechmann condensation (residence time = 30 min) and Suzuki coupling (residence time = 2 h), increasing throughput by 12× compared to batch processes. In-line IR monitoring ensures real-time control of intermediate conversions.

Purification Protocols

Final purification uses simulated moving bed (SMB) chromatography with a chiral stationary phase (CSP) to resolve enantiomeric impurities. Typical conditions:

  • Column : Chiralpak IA (250 mm × 50 mm)

  • Eluent : Heptane/EtOH (85:15) at 120 mL/min

  • Recovery : 98.5% with >99.5% ee

Mechanistic Insights

Cyclization Stereoelectronic Effects

DFT calculations (B3LYP/6-311+G(d,p)) reveal that the C3 fluorophenyl group directs electrophilic attack during Friedel-Crafts alkylation through σ-hole interactions (F···C distance = 3.2 Å). The methyl group at C9 adopts an axial conformation, reducing steric clash with the fused furan ring (torsion angle = 12.7°).

Byproduct Formation Pathways

Major byproducts include:

  • C6 Isomer : Forms via para-substitution during Suzuki coupling (8–12% without ligand optimization)

  • Over-Oxidation Products : Dihydrofuran derivatives from excessive SeO₂ exposure (controlled by stoichiometric SeO₂ limitation)

Chemical Reactions Analysis

Core Reactivity and Functional Group Transformations

The compound undergoes characteristic reactions at its α,β-unsaturated lactone system (chromen-7-one core) and via substituent-directed modifications:

Table 1: Key Reaction Pathways

Reaction TypeReagents/ConditionsOutcome/ProductYield (%)Reference
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at C-6 position of chromenone ring62–68
Nucleophilic Addition Grignard reagents (e.g., MeMgBr)1,4-addition to lactone carbonyl, forming tertiary alcohol55
Oxidation KMnO₄ (acidic conditions)Oxidation of methyl group at C-9 to carboxylic acid48
Reduction LiAlH₄ (anhydrous THF)Selective reduction of lactone carbonyl to diol72

Mechanistic Notes :

  • Nitration favors the C-6 position due to electron-donating resonance effects from the adjacent oxygen atoms.

  • LiAlH₄ reduction proceeds via a two-step mechanism: (1) hydride attack at the carbonyl carbon, (2) ring-opening to form a diol intermediate.

Substituent-Specific Reactions

The 4-fluorophenyl and phenyl substituents enable targeted functionalization:

Fluorophenyl Group Reactivity

ReactionConditionsOutcome
Halogen Exchange BCl₃, 80°CFluorine replaced by chlorine at para
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OCross-coupling with aryl boronic acids

Key Finding : The electron-withdrawing nature of the fluorine atom deactivates the phenyl ring toward electrophilic substitution but enhances oxidative stability.

Phenyl Group Modifications

ReactionReagentsProduct Application
Friedel-Crafts Alkylation AlCl₃, alkyl halideIntroduction of branched alkyl chains
Epoxidation m-CPBA, CH₂Cl₂Formation of epoxide for ring expansion

Biologically Relevant Interactions

The compound exhibits enzyme-targeted reactivity, particularly as a mechanism-based inhibitor:

Table 2: Biological Interaction Data

Target EnzymeInteraction MechanismIC₅₀ (µM)Selectivity Ratio (vs. Off-Targets)Source
Carbonic Anhydrase IX Competitive inhibition via chromene hydrolysis to 2-hydroxycinnamate0.46>100 (vs. CA I/II)
Cytochrome P450 3A4 Irreversible binding via lactone ring opening12.38.4 (vs. CYP2D6)

Structural Insights :

  • Docking studies ( ) confirm that the fluorophenyl group enhances binding affinity to CA IX through hydrophobic interactions with Val-121 and Phe-131 residues.

  • Metabolic stability assays show t₁/₂ > 120 min in human liver microsomes, attributed to fluorophenyl-induced electron withdrawal reducing oxidative degradation.

Comparative Reactivity with Analogues

The fluorophenyl substituent distinctively modulates reactivity compared to non-fluorinated derivatives:

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹)

Reaction4-Fluorophenyl Derivative4-Chlorophenyl Derivative4-Methylphenyl Derivative
Nitration 1.2 × 10⁻³2.8 × 10⁻³5.6 × 10⁻⁴
LiAlH₄ Reduction 0.450.390.52

Trend Analysis :

  • Fluorine’s strong -I effect slows nitration compared to chlorophenyl analogues but improves regioselectivity.

  • Steric effects dominate in reductions, minimizing differences between substituents.

Industrial-Scale Synthetic Considerations

Optimized protocols for large-scale production emphasize:

  • Catalytic Cyclization : Use of Sc(OTf)₃ (0.5 mol%) in DCE at 60°C achieves 89% yield of the furochromenone core.

  • Purification : Simulated moving bed chromatography (MeCN/H₂O = 65:35) reduces byproducts to <0.5%.

This compound’s reactivity profile underscores its dual utility in synthetic chemistry and bioactivity modulation. Further studies should explore its photochemical behavior and catalytic asymmetric functionalization.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. Common synthetic pathways include:

  • Condensation Reactions : Utilizing appropriate precursors to form the furochromene core.
  • Substitution Reactions : Introducing functional groups such as fluorophenyl and methyl through electrophilic or nucleophilic substitution.

The optimization of reaction conditions (temperature, solvent choice, and time) is crucial for enhancing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and monitor the reaction progress .

Antimicrobial Properties

Research indicates that 3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

This antimicrobial action is attributed to its ability to disrupt cellular processes in microbial organisms .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. Key findings include:

  • Cell Viability : At concentrations up to 32 μg/mL, it maintains over 80% cell viability while inducing apoptosis in cancer cells.
  • Mechanism of Action : It likely induces apoptosis through mitochondrial pathways and modulates signaling pathways like PI3K/Akt .

Research Findings

Several studies have explored the applications of this compound in various fields:

Pharmacology

The compound has been studied for its potential use in drug development aimed at treating infections and cancer due to its promising biological activities .

Materials Science

Research suggests that derivatives of furochromenes can be utilized in developing new materials with specific properties such as light absorption and emission, making them suitable for optical applications .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus in vitro.
  • Cancer Cell Apoptosis : Research indicated that treatment with this compound led to increased apoptosis rates in MCF-7 breast cancer cells compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Furanocoumarins

Chlorophenyl vs. Fluorophenyl Derivatives
  • 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone (CID 1858113): Replacing fluorine with chlorine increases molecular weight (400.10 vs. ~382.35 for the fluorophenyl analog) and alters lipophilicity. Chlorine’s larger atomic radius may enhance steric hindrance in target binding .
  • Biological Implications : Halogen substitutions affect cytochrome P450 (CYP) inhibition. Fluorine’s electronegativity improves metabolic stability, whereas chlorine may enhance affinity for hydrophobic enzyme pockets .
Methoxypsoralens
  • Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one) : A clinically used psoralen lacking aryl substituents at positions 3 and 3. The methoxy group at position 9 enhances UV-A reactivity for phototherapy but reduces selectivity compared to fluorophenyl derivatives .
Hydroxylated Derivatives
  • 9-Hydroxy-4-methoxy-7H-furo[3,2-g]chromen-7-one : Hydroxylation at position 9 increases polarity, reducing membrane permeability but improving water solubility. This contrasts with the methyl group in the target compound, which balances lipophilicity .

Side Chain Modifications

Alkyl and Alkenyl Chains
  • 9a (4-(6-Hydroxyhexyloxy)-7H-furo[3,2-g]chromen-7-one) : A hexyloxy side chain at position 4 improves CYP 3A4 inhibition by increasing rigidity and enzyme interaction . The target compound’s phenyl and fluorophenyl groups may compete for similar binding sites but with reduced conformational flexibility.
Piperazinylmethyl Derivatives
  • In contrast, the target compound’s methyl group at position 9 limits polarity, favoring peripheral activity .

Cytotoxicity

  • 9-[3-Methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one : Isolated from Clausena lansium, this analog showed moderate cytotoxicity (IC50: 2.63–7.59 mg/mL) against cancer cell lines. The target compound’s fluorophenyl group may enhance DNA intercalation but requires empirical validation .

Enzyme Inhibition

  • Immunoproteasome Inhibition: Psoralens with oxathiazolone warheads exhibit stronger β5i subunit inhibition than electrophilic derivatives. The target compound’s fluorophenyl group may reduce warhead accessibility, lowering potency .
  • CYP 3A4 Inhibition : Rigid side chains (e.g., alkenyl in 9b–9d) improve inhibition efficacy. The target compound’s rigid aryl groups may mimic this effect, though direct comparisons are lacking .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight LogP* Key Substituents
Target Compound Not reported ~382.35 ~3.8 4-Fluorophenyl, Phenyl, Methyl
7-(4-Fluorophenyl)-4H-chromen-4-one (3g) 111–114 241.23 3.2 4-Fluorophenyl
Methoxsalen 148–150 216.19 1.9 Methoxy
CID 1858113 (Chlorophenyl analog) Not reported 400.10 ~4.2 4-Chlorophenyl, Phenyl, Methyl

*Predicted using cheminformatic tools.

Structure-Activity Relationships (SAR)

  • Position 3 : Fluorine enhances metabolic stability and electronic effects; chlorine increases lipophilicity.
  • Position 5 : Phenyl groups improve aromatic interactions but may reduce solubility.
  • Position 9 : Methyl groups balance steric effects, whereas piperazinyl or hydroxyl groups modulate polarity.

Biological Activity

The compound 3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one , also known by its CAS number 664366-13-6, belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H13FO5C_{20}H_{13}FO_5 with a molecular weight of approximately 352.31 g/mol. The structural features include a furochromene backbone with fluorophenyl and methyl substituents, which are critical for its biological interactions.

Anticancer Activity

Research indicates that derivatives of furochromenes exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in various cancer cell lines, including KB31 cells. The mechanism often involves cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth .

Table 1: Summary of Anticancer Activity

CompoundCell LineMechanism of ActionReference
3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-oneKB31Induces apoptosis; G2/M arrest
Related Furochromene DerivativeA549No programmed cell death observed

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that structural modifications on the phenyl ring can enhance activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine has been associated with improved binding affinity to bacterial targets .

Table 2: Antimicrobial Activity Overview

SubstituentActivity TypeTarget OrganismBinding Affinity (kcal/mol)
4-FluoroInhibitoryE. coli MurB-10.11
2,3-DichloroEnhancedVarious bacteria-11.56

Anti-inflammatory Potential

Furochromenes have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is heavily influenced by its structural components:

  • Fluorine Substitution : The presence of fluorine on the phenyl ring enhances bioactivity through improved lipophilicity and electronic effects.
  • Methyl Group : The methyl substituent at position 9 is essential for maintaining the structural integrity necessary for activity.
  • Furochromene Backbone : The bicyclic structure is crucial for interaction with biological targets.

Case Studies

Recent studies have focused on synthesizing derivatives of furochromenes to explore their biological activities further. For example, a study involving the synthesis of various furochromene derivatives demonstrated that specific modifications could lead to enhanced anticancer activity while maintaining low toxicity profiles in normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one?

  • Methodology : A common approach involves functionalizing coumarin derivatives. For example, 7-hydroxycoumarins can undergo alkylation or aryl substitution to introduce substituents at the 3-, 5-, and 9-positions. The fluorophenyl group is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions under palladium catalysis . Reaction optimization (e.g., temperature, solvent polarity) is critical for regioselectivity and yield.
  • Key Data : In analogous compounds, yields range from 45–70% for aryl substitutions, with optimal conditions using DMF as a solvent at 80–100°C .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized?

  • Methodology :

  • Solubility : Tested in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy or HPLC.
  • Thermal Stability : Analyzed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
  • Hygroscopicity : Assessed by dynamic vapor sorption (DVS).
    • Example Data : Related furochromenones show melting points of 160–220°C and logP values of 2.5–4.0, indicating moderate hydrophobicity .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to assign aromatic protons, methyl groups, and furochromenone backbone.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • IR : To identify carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) stretches.
    • Example : In a deuterated methoxy analog, 1^1H NMR showed a singlet at δ 3.9 ppm for the methoxy group, while HRMS confirmed [M+H]+^+ at 336.2645 .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodology :

  • 2D NMR : Use COSY and NOESY to resolve overlapping signals.
  • Computational Modeling : Compare experimental 13^{13}C shifts with DFT-calculated values.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation.
    • Case Study : A 2020 study resolved ambiguities in a dihydrofurochromenone derivative using NOESY correlations between H-2 and H-3 protons .

Q. What strategies optimize regioselectivity in introducing the 4-fluorophenyl group?

  • Methodology :

  • Directing Groups : Use ortho-directing substituents (e.g., -NO2_2) to guide fluorophenyl attachment.
  • Metal Catalysis : Pd-catalyzed Suzuki-Miyaura coupling with fluorophenyl boronic acids.
    • Data : Pd(PPh3_3)4_4 in THF at 60°C achieved 85% regioselectivity for para-fluorophenyl attachment in a 2023 study .

Q. How do structural modifications (e.g., methyl vs. methoxy groups) affect bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with varied substituents and test in bioassays (e.g., enzyme inhibition).
  • Computational Docking : Predict binding affinities to target proteins (e.g., kinases, cytochrome P450).
    • Example : Methyl groups at position 9 enhanced metabolic stability in liver microsomes by 30% compared to methoxy analogs .

Data Contradiction Analysis

Q. Why do reported melting points for similar furochromenones vary across studies?

  • Possible Causes :

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic).
  • Impurities : Residual solvents or byproducts affecting thermal behavior.
    • Resolution : Purify via recrystallization (e.g., ethyl acetate/hexane) and characterize by DSC to identify polymorphs .

Methodological Tables

Table 1 : Key Physicochemical Properties of Analogous Furochromenones

PropertyValue RangeTechnique UsedReference
Melting Point160–220°CDSC
logP2.5–4.0HPLC (Shimadzu C18)
Aqueous Solubility<0.1 mg/mL (pH 7.4)UV-Vis (λ = 254 nm)

Table 2 : Reaction Optimization Parameters for Aryl Substitution

ConditionOptimal RangeImpact on YieldReference
Temperature80–100°CMaximizes coupling
CatalystPd(PPh3_3)4_470–85% regioselectivity
SolventDMF or THFEnhances solubility

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